

Development of Analytical Standards for Dehydrocreatinine Quantification: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dehydrocreatinine*

Cat. No.: *B045958*

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Introduction

Dehydrocreatinin, a β -carboline alkaloid, has garnered interest within the scientific community for its potential biological activities. As research into its therapeutic applications progresses, the need for robust and reliable analytical methods for its quantification becomes paramount. This document provides detailed application notes and experimental protocols for the quantitative analysis of Dehydrocreatinin in various matrices. The methodologies described are based on established principles for the analysis of structurally related β -carboline alkaloids and can be adapted to specific research needs.

Chemical Properties of Dehydrocreatinin

A comprehensive understanding of the analyte's chemical properties is fundamental for the development of a successful analytical method.

Property	Value	Source
CAS Number	26585-13-7	[1][2]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O	[1][2]
Molecular Weight	224.26 g/mol	[1][2]
Appearance	Yellow powder	[2]
Class	β-carboline alkaloid	

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a powerful technique for the quantification of Dehydrocrenatin. Reversed-phase chromatography using a C18 stationary phase is a common and effective approach for the separation of β-carboline alkaloids.

Recommended HPLC Method Parameters

The following table summarizes a recommended starting point for the development of an HPLC method for Dehydrocrenatin quantification. Optimization may be required based on the specific sample matrix and available instrumentation.

Parameter	Recommended Condition
Column	C18, 5 μ m, 4.6 x 250 mm
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detector	Diode Array Detector (DAD) or Fluorescence Detector (FLD)
Detection Wavelength	DAD: 254 nm, 280 nm FLD: Excitation ~270 nm, Emission ~450 nm (typical for β -carbolines)

Method Validation Parameters (Exemplary)

Method validation is crucial to ensure the reliability of the analytical data. The following table provides exemplary validation parameters based on typical performance for the analysis of related alkaloids.

Parameter	Typical Value	Description
Linearity (r^2)	> 0.995	The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD)	1 - 10 ng/mL	The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified.
Limit of Quantification (LOQ)	5 - 50 ng/mL	The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Accuracy (% Recovery)	95 - 105%	The closeness of the test results obtained by the method to the true value.
Precision (% RSD)	< 5%	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of Dehydrocrenatin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Stock Solution (100 µg/mL):** Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.

- Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

Protocol 2: Sample Preparation (from a hypothetical plant extract)

- Extraction: Weigh 1 g of powdered plant material and add 20 mL of methanol. Sonicate for 30 minutes.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the Dehydrocrenatin concentration within the calibration range.

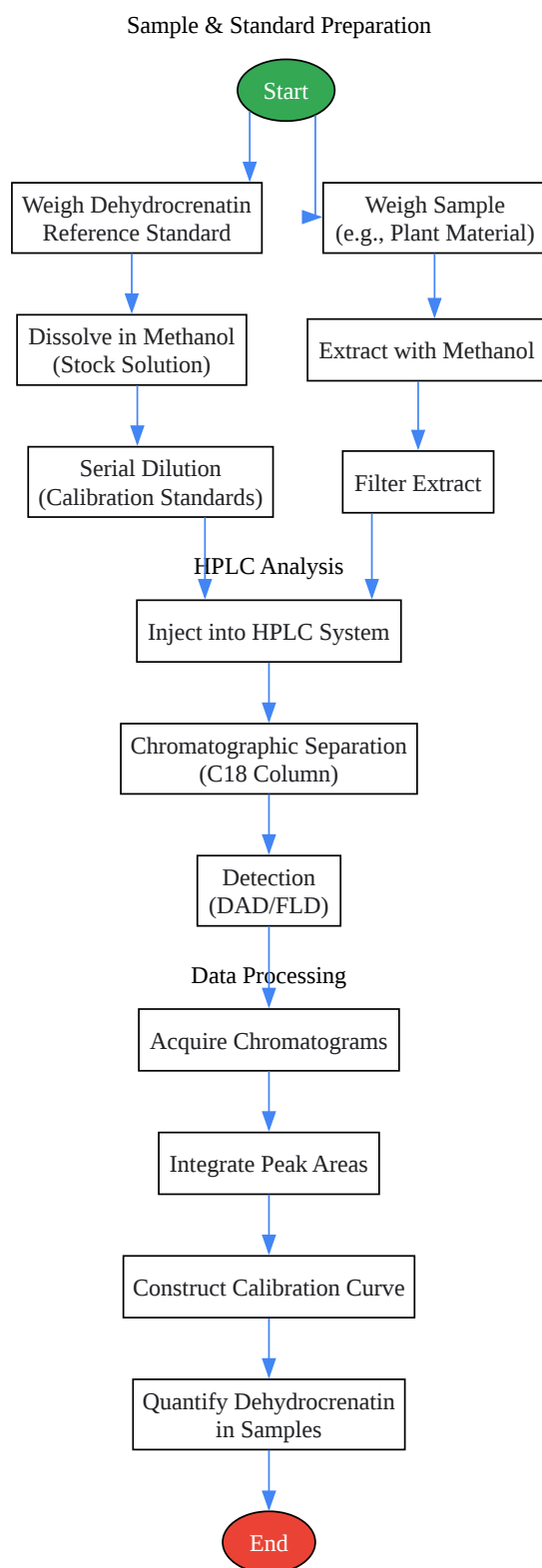
Protocol 3: HPLC Analysis

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Injection Sequence:
 - Inject a blank (mobile phase) to ensure no system contamination.
 - Inject the series of calibration standards from the lowest to the highest concentration.
 - Inject the prepared samples.
 - Inject a quality control (QC) standard every 10-20 sample injections to monitor system performance.
- Data Acquisition and Processing: Acquire the chromatograms and integrate the peak area of Dehydrocrenatin. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Dehydrocrenatin in the samples using the calibration curve.

Visualizations

Experimental Workflow for Dehydrocrenatin

Quantification

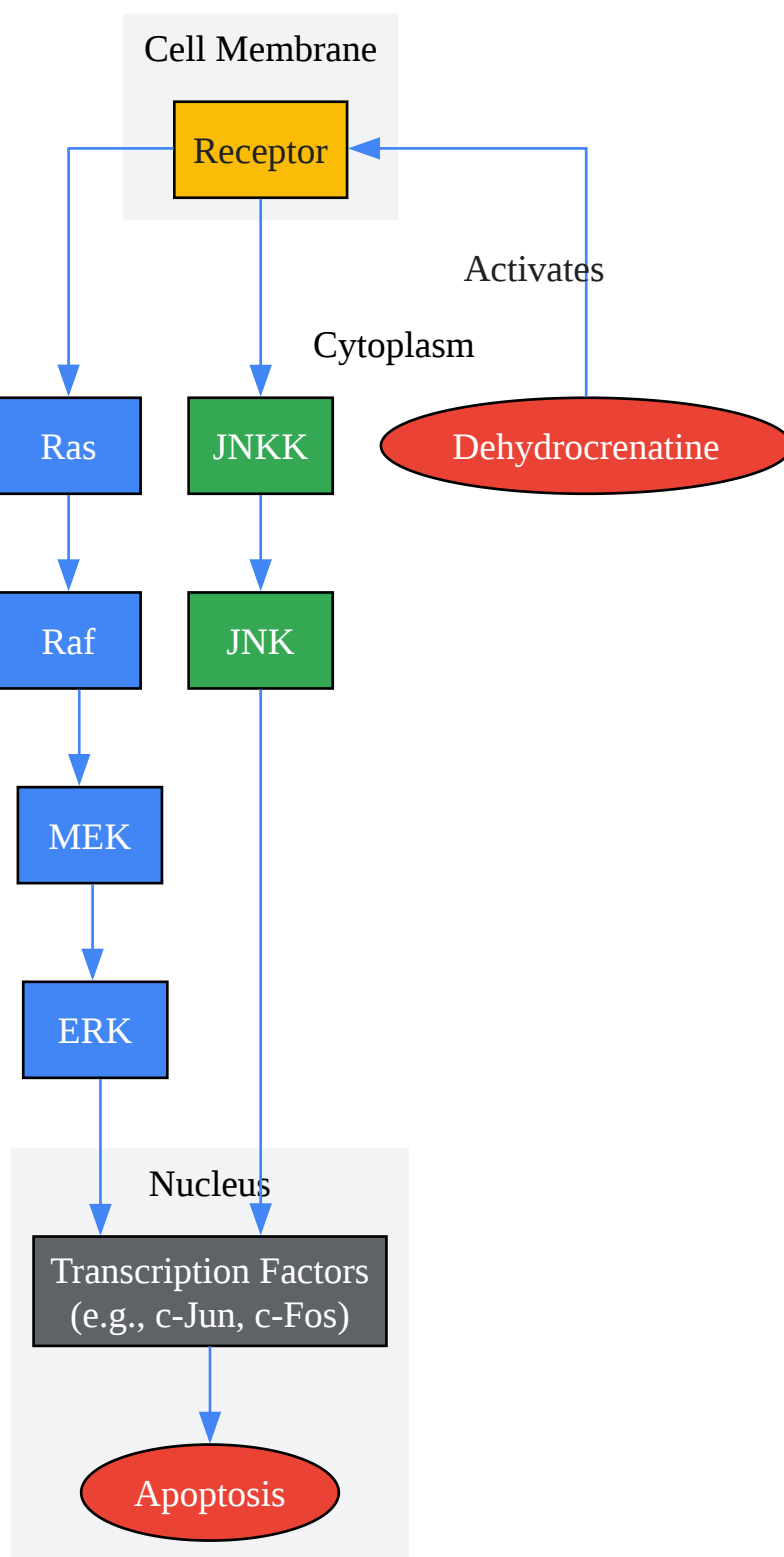


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Caption: Workflow for Dehydrocrenatin quantification.

Dehydrocrenatin's Potential Involvement in ERK/JNK Signaling Pathway

Dehydrocrenatin has been reported to induce apoptosis in cancer cells through the activation of the ERK and JNK signaling pathways. The following diagram illustrates a simplified representation of these pathways.



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Caption: Simplified ERK/JNK signaling pathway.

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References

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